molecular formula C6H3ClN2 B134404 2-Chloro-3-cyanopyridine CAS No. 6602-54-6

2-Chloro-3-cyanopyridine

Cat. No.: B134404
CAS No.: 6602-54-6
M. Wt: 138.55 g/mol
InChI Key: JAUPUQRPBNDMDT-UHFFFAOYSA-N
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Description

2-Chloro-3-cyanopyridine, also known as 2-chloro-3-pyridinecarbonitrile, is an organic compound with the molecular formula C6H3ClN2. It is a derivative of nicotinonitrile, where a chlorine atom is substituted at the second position of the pyridine ring. This compound is widely used in various chemical and pharmaceutical applications due to its unique chemical properties.

Scientific Research Applications

2-Chloro-3-cyanopyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Serves as a precursor for the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

2-Chloronicotinonitrile is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While the exact future directions for 2-Chloronicotinonitrile are not explicitly mentioned in the search results, it’s clear that research is ongoing to improve the efficiency of its synthesis process . The development of nitrilase with ideal catalytic properties is crucial for the biosynthetic route with industrial potential .

Mechanism of Action

Target of Action

It is known to be a useful compound in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.

Mode of Action

It is often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this context, 2-Chloro-3-cyanopyridine may act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .

Biochemical Pathways

It is known to be involved in the synthesis of various heterocyclic compounds , suggesting that it may influence a range of biochemical pathways depending on the specific synthetic application.

Pharmacokinetics

Its physical properties such as melting point (104-107 °c), boiling point (112°c at 1mm pressure), and density (13185, rough estimate) have been documented . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be highly context-dependent, given its role as a versatile reagent in organic synthesis . The specific effects would depend on the nature of the reaction and the other compounds involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature can affect its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-cyanopyridine can be synthesized through several methods. One common method involves the reaction of nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride. The reaction is carried out under reflux conditions at temperatures between 100-120°C. The product is then purified through a series of steps including washing with sodium hydroxide and extraction with anhydrous ether .

Industrial Production Methods: In industrial settings, 2-chloronicotinonitrile is often produced via nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile. This method is preferred due to its efficiency and mild reaction conditions. The nitrilase enzyme from Rhodococcus zopfii is engineered to enhance its hydrolysis activity, resulting in high yields of 2-chloronicotinic acid, a precursor for various agrochemicals and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-cyanopyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Nitrilase enzyme, mild temperatures, and neutral pH conditions.

    Substitution: Various nucleophiles such as amines or thiols, often under basic conditions.

Major Products:

    2-Chloronicotinic Acid: Formed through hydrolysis.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-cyanopyridine is unique due to the presence of the chlorine atom, which significantly alters its chemical reactivity and interactions compared to nicotinonitrile. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

2-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPUQRPBNDMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00216240
Record name 2-Chloronicotinonitrile
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Molecular Weight

138.55 g/mol
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CAS No.

6602-54-6
Record name 2-Chloro-3-cyanopyridine
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Record name 2-Chloronicotinonitrile
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Record name 6602-54-6
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Record name 2-Chloronicotinonitrile
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Record name 2-chloronicotinonitrile
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Record name 2-CHLORONICOTINONITRILE
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Synthesis routes and methods

Procedure details

For production of a cyanopyridine, there has been known, for example, a process which comprises reacting nicotinamide with phosphorus pentachloride to obtain 2-chloro-3-cyano-pyridine at a yield of 30% [Org. Syn., Coll., Vol. IV, p. 166 (1963)]. In this process, however, use of phosphorus pentachloride makes the operation troublesome; the conversion of acid amide group into nitrile group and the chlorination of ring proceed simultaneously, perchlorides are formed, and various side reactions take place; thus, the yield of intended product is not sufficient. Hence, the process has not been satisfactory for selective production of an intended cyanopyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 2-chloro-3-cyanopyridine?

A1: Several methods have been reported for the synthesis of this compound:

  • Chlorination of 3-Cyanopyridine N-oxide: This method involves the reaction of 3-cyanopyridine N-oxide with phosphorus oxychloride (POCl3) and triethylamine [, ]. Continuous reaction processes have been developed to improve efficiency and safety [, ].
  • Reaction of Nicotinamide-N-oxide with Phosphorus Pentachloride and Phosphorus Oxychloride: This approach utilizes nicotinamide-N-oxide as a starting material, reacting it with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride [].
  • Reaction of 3-Cyanopyridine N-oxide with Bis(trichloromethyl)carbonate (BTC): This method offers a safer and less polluting alternative to using POCl3 [].
  • Vilsmeier Reaction of Alkylidenemalononitriles: This approach involves the Vilsmeier reaction using POCl3 and dimethylformamide (DMF) to generate an aldehyde equivalent in situ, followed by cyclization, leading to 2-chloronicotinonitriles [].

Q2: Can you provide the molecular formula, weight, and spectroscopic data for this compound?

A2:

  • Spectroscopic Data: Specific spectroscopic data like 1H NMR, 13C NMR, and IR can be found in publications focusing on the synthesis and characterization of this compound and its derivatives [, , , , , , , ].

Q3: What is the significance of this compound in organic synthesis?

A3: The chlorine atom in the 2-position and the nitrile group in the 3-position of this compound are susceptible to nucleophilic substitution reactions. This makes it a valuable building block for synthesizing a variety of heterocyclic systems, including:

  • Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazines []
  • 4-Alkoxy-substituted thieno[2,3-b]pyridines []
  • Imidazo[1,2-b]pyrido[3,2-d][1,2,6]thiadiazines []
  • Iminopyrido[3,2-e]pyrimidines []
  • N-Substitutedphenyl-2-pyrazolylnicotinamides []
  • Pyrazolo[3,4-b]pyridines []
  • Pyrido[2,3-c]-1,2-thiazines []

Q4: Can you elaborate on the reaction of this compound with thioureas?

A: Studies have shown that this compound reacts with thioureas like N,N'-dimethylthiourea and 3,4,5,6-tetrahydro-2-pyrimidinethiol. The reaction proceeds through nucleophilic displacement of chlorine by the nitrogen of the thiourea, followed by secondary cyclizations, ultimately leading to pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazines [, ].

Q5: How can this compound be used to synthesize 2-oxonicotinonitriles?

A: A mild and efficient method has been developed for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives (2-oxonicotinonitriles) from 2-chloro-3-cyanopyridines. This approach involves the substitution of the chlorine atom with an oxime under mild conditions [].

Q6: What strategies have been explored to improve the efficiency of nitrilase-catalyzed 2-chloronicotinic acid production?

A6: Researchers have employed several approaches to enhance the efficiency of 2-chloronicotinic acid production using nitrilases:

  • Strain Isolation and Characterization: New bacterial strains, such as Rhodococcus erythropolis ZJB-09149, have been isolated and characterized for their ability to efficiently transform this compound to 2-chloronicotinic acid [].
  • Rational Enzyme Engineering: Specific mutations in nitrilases, guided by computational analysis and molecular dynamics simulations, have been introduced to improve catalytic activity and reaction specificity [, ]. For instance, the W167G mutation in a nitrilase from Rhodococcus zopfii significantly increased hydrolysis activity while abolishing unwanted hydration activity [].

Q7: Are there any other notable applications of this compound?

A7: Yes, this compound serves as a key intermediate in the synthesis of:

  • 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives: Grignard reagents react with this compound to yield these derivatives, which have potential as MET-targeting antitumor agents [].
  • Various Fused Heterocycles: The compound is employed in the synthesis of diverse fused heterocyclic systems with potential biological activities [, , , , , , , , , , ].

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